molecular formula C17H18N2O2 B13771565 Benzanilide, N-((dimethylcarbamoyl)methyl)- CAS No. 94802-50-3

Benzanilide, N-((dimethylcarbamoyl)methyl)-

Cat. No.: B13771565
CAS No.: 94802-50-3
M. Wt: 282.34 g/mol
InChI Key: CMVLQJBLPAUYFB-UHFFFAOYSA-N
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Description

Benzanilide, N-((dimethylcarbamoyl)methyl)- is a chemical compound that belongs to the class of benzanilides. Benzanilides are known for their diverse applications in pharmaceuticals and agrochemicals due to their bioactive properties . This particular compound is characterized by the presence of a dimethylcarbamoyl group attached to the benzanilide structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzanilide, N-((dimethylcarbamoyl)methyl)- can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with amines. this method often faces challenges such as poor availability of starting materials, difficult reaction procedures, low yields, and the formation of side products .

A more efficient approach involves the use of transition metal-catalyzed reactions. For instance, the regioselective C(sp2)–H hydroxylation strategy using Ru(II) or Pd(II) catalysts has been shown to provide excellent regioselectivity, good tolerance of functional groups, and high yields . This method allows for the direct synthesis of diverse ortho-hydroxylated benzanilide derivatives.

Industrial Production Methods

Industrial production of benzanilide, N-((dimethylcarbamoyl)methyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzanilide, N-((dimethylcarbamoyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts such as Ru(II) and Pd(II), as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions include hydroxylated benzanilides, amine derivatives, and substituted benzanilides. These products often exhibit enhanced bioactivity and are valuable in pharmaceutical and agrochemical applications .

Mechanism of Action

The mechanism of action of benzanilide, N-((dimethylcarbamoyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, hydroxylated benzanilides have been shown to inhibit DNA-PK and rotamase, which are involved in DNA repair and protein folding, respectively .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzanilide, N-((dimethylcarbamoyl)methyl)- include other benzanilide derivatives such as N-methylbenzanilide and ortho-hydroxylated benzanilides .

Uniqueness

What sets benzanilide, N-((dimethylcarbamoyl)methyl)- apart from other similar compounds is its unique dimethylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature enhances its bioactivity and makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

94802-50-3

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-N-phenylbenzamide

InChI

InChI=1S/C17H18N2O2/c1-18(2)16(20)13-19(15-11-7-4-8-12-15)17(21)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3

InChI Key

CMVLQJBLPAUYFB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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